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Introduction
Rediocide A, a natural product isolated from Trigonostemon reidioides, has emerged as a

promising agent in cancer immunotherapy.[1] Preclinical studies have demonstrated its ability

to enhance the tumoricidal activity of Natural Killer (NK) cells by downregulating the immune

checkpoint ligand CD155 (also known as the poliovirus receptor) on tumor cells.[2] This

mechanism of action suggests a strong potential for synergistic effects when combined with

other immunotherapeutic modalities, particularly immune checkpoint inhibitors.

These application notes provide a comprehensive overview of the preclinical data for

Rediocide A and offer detailed protocols for investigating its combination with other

immunotherapies, such as anti-PD-1 antibodies.

Mechanism of Action: Rediocide A and CD155
Downregulation
Rediocide A's primary immunomodulatory effect is the downregulation of CD155 on the

surface of cancer cells.[2] CD155 is a ligand for several receptors on immune cells, including

the activating receptor DNAM-1 (CD226) and the inhibitory receptors TIGIT and CD96.[3] By

binding to TIGIT, CD155 suppresses the activity of T cells and NK cells, allowing tumors to

evade immune destruction.[4][5] Rediocide A, by reducing CD155 expression, is believed to
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disrupt this inhibitory signaling, thereby "unleashing" NK cells and potentially other immune

cells to attack the tumor.[1] Another identified mechanism of Rediocide A is the activation of

conventional protein kinase C (PKC), which leads to the desensitization of G-protein-coupled

receptors.[6] The interplay between PKC activation and CD155 downregulation in the context

of cancer immunotherapy is an area of ongoing investigation.

Signaling Pathway of Rediocide A in Enhancing NK Cell
Activity

Tumor Cell

NK Cell

Rediocide A Tumor Cell Enters CD155

 Downregulates
Expression

TIGIT Binds

DNAM-1

 Binds

NK Cell

Inhibitory Signal
 Transduces

Activating Signal
 Transduces

Tumor Cell Lysis

Click to download full resolution via product page

Caption: Rediocide A downregulates CD155 on tumor cells, reducing inhibitory signals through

TIGIT and promoting NK cell activation.

Preclinical Data: Rediocide A Monotherapy in Non-
Small Cell Lung Cancer (NSCLC)
Studies have demonstrated the efficacy of Rediocide A in enhancing NK cell-mediated killing

of NSCLC cell lines in vitro.
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Cell Line
Rediocide A
Concentration

Endpoint Result
Fold
Change/Perce
nt Change

A549 100 nM
NK Cell-

Mediated Lysis

Increased from

21.86% to

78.27%

3.58-fold

increase[2]

100 nM
Granzyme B

Level
Increased

48.01%

increase[2]

100 nM IFN-γ Level Increased
3.23-fold

increase[2]

100 nM
CD155

Expression
Decreased

14.41%

decrease[2]

H1299 100 nM
NK Cell-

Mediated Lysis

Increased from

59.18% to

74.78%

1.26-fold

increase[2]

100 nM
Granzyme B

Level
Increased

53.26%

increase[2]

100 nM IFN-γ Level Increased
6.77-fold

increase[2]

100 nM
CD155

Expression
Decreased

11.66%

decrease[2]

Rationale for Combination Therapy
The downregulation of CD155 by Rediocide A presents a compelling rationale for combination

with immune checkpoint inhibitors that target distinct pathways, such as the PD-1/PD-L1 axis.

By relieving two separate mechanisms of immune suppression, a synergistic anti-tumor effect

may be achieved. Combining Rediocide A with an anti-PD-1 antibody could simultaneously

enhance the activity of both NK cells and T cells, leading to a more robust and durable anti-

cancer immune response.
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In Vitro Combination Study: Rediocide A and Anti-PD-1
Antibody
Objective: To evaluate the synergistic effect of Rediocide A and an anti-PD-1 antibody on T

cell and NK cell-mediated cytotoxicity against tumor cells.

Materials:

Tumor cell line (e.g., A549, H1299, or other PD-L1 expressing cancer cell line)

Human Peripheral Blood Mononuclear Cells (PBMCs)

Rediocide A (≥98% purity)

Anti-human PD-1 antibody (functional grade)

Isotype control antibody

Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and IL-2 (for NK cell

expansion)

Cytotoxicity assay kit (e.g., LDH release assay or Calcein-AM release assay)

Flow cytometer

Antibodies for flow cytometry (e.g., anti-CD3, anti-CD8, anti-CD56, anti-IFN-γ, anti-

Granzyme B, anti-CD155, anti-PD-L1)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15592781?utm_src=pdf-body
https://www.benchchem.com/product/b15592781?utm_src=pdf-body
https://www.benchchem.com/product/b15592781?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15592781?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Culture Tumor Cells
and Expand NK/T cells from PBMCs

Treat Tumor Cells:
1. Vehicle Control

2. Rediocide A
3. Anti-PD-1 Ab

4. Rediocide A + Anti-PD-1 Ab

Co-culture Tumor Cells
with NK/T cells (24-48h)

Measure Cytotoxicity
(LDH or Calcein-AM assay)

Analyze Immune Cell Activation
(Flow Cytometry)

Measure Cytokine Secretion
(ELISA - IFN-γ, TNF-α)

End

Click to download full resolution via product page

Caption: Workflow for in vitro assessment of Rediocide A and anti-PD-1 combination therapy.

Protocol:

Cell Culture: Culture the chosen tumor cell line to 70-80% confluency. Isolate PBMCs from

healthy donor blood and expand NK cells and T cells using appropriate methods (e.g., IL-2

stimulation for NK cells, anti-CD3/CD28 beads for T cells).

Treatment of Tumor Cells: Seed tumor cells in a 96-well plate. After 24 hours, treat the tumor

cells with the following conditions for another 24 hours:
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Vehicle control (e.g., 0.1% DMSO)

Rediocide A (e.g., 10 nM, 100 nM)

Anti-PD-1 antibody (e.g., 10 µg/mL)

Rediocide A + Anti-PD-1 antibody

Isotype control antibody

Co-culture: Add the expanded NK cells or activated T cells to the treated tumor cells at an

appropriate effector-to-target ratio (e.g., 10:1).

Cytotoxicity Assay: After 24-48 hours of co-culture, measure tumor cell lysis using a standard

cytotoxicity assay according to the manufacturer's instructions.

Flow Cytometry Analysis:

Harvest the co-cultured cells and stain for surface markers (CD3, CD8, CD56, PD-1) and

intracellular markers (IFN-γ, Granzyme B) to assess the activation status of T cells and NK

cells.

Separately, analyze the tumor cells for the expression of CD155 and PD-L1.

Cytokine Analysis: Collect the supernatant from the co-culture and measure the

concentration of secreted cytokines such as IFN-γ and TNF-α using ELISA kits.

In Vivo Combination Study: Syngeneic Mouse Model
Objective: To determine the in vivo efficacy of Rediocide A in combination with an anti-PD-1

antibody in a syngeneic mouse tumor model.

Materials:

Immunocompetent mice (e.g., C57BL/6)

Syngeneic tumor cell line (e.g., MC38, B16-F10)

Rediocide A
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Anti-mouse PD-1 antibody

Isotype control antibody

Vehicle for Rediocide A (e.g., DMSO and corn oil)

Calipers for tumor measurement

Flow cytometer and antibodies for immune cell profiling
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Caption: Workflow for in vivo assessment of Rediocide A and anti-PD-1 combination therapy.
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Protocol:

Tumor Inoculation: Subcutaneously inject a suitable number of syngeneic tumor cells (e.g., 1

x 10^6 cells) into the flank of the mice.

Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach

a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (n=8-10 mice

per group).

Treatment Administration:

Group 1 (Vehicle): Administer the vehicle for Rediocide A and the isotype control

antibody.

Group 2 (Rediocide A): Administer Rediocide A (e.g., via oral gavage or intraperitoneal

injection) at a predetermined dose and schedule.

Group 3 (Anti-PD-1): Administer the anti-PD-1 antibody (e.g., via intraperitoneal injection)

at a standard dose and schedule (e.g., 10 mg/kg, twice a week).

Group 4 (Combination): Administer both Rediocide A and the anti-PD-1 antibody

according to the schedules for each agent.

Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general

health of the animals.

Endpoint Analysis:

Tumor Growth Inhibition (TGI): Calculate TGI for each treatment group compared to the

vehicle group.

Survival Analysis: Monitor a separate cohort of mice for survival analysis.

Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-

cell suspensions and perform flow cytometry to analyze the infiltration and activation

status of various immune cell populations (e.g., CD8+ T cells, CD4+ T cells, NK cells,
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regulatory T cells, myeloid-derived suppressor cells). Analyze the expression of CD155 on

tumor cells.

Cytokine Analysis: Analyze cytokine levels in the tumor microenvironment and serum.

Expected Outcomes and Interpretation
A synergistic effect would be indicated by:

Significantly greater tumor growth inhibition and improved survival in the combination group

compared to either monotherapy group.

Enhanced infiltration of activated CD8+ T cells and NK cells into the tumor microenvironment

in the combination group.

Increased production of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) in the tumor and

periphery in the combination group.

A decrease in immunosuppressive cell populations (e.g., Tregs, MDSCs) in the combination

group.

Conclusion
Rediocide A presents a novel immunotherapeutic strategy through its ability to downregulate

the CD155 immune checkpoint. The preclinical data strongly support its potential as a

monotherapy and provide a solid rationale for its investigation in combination with other

immunotherapies. The detailed protocols provided herein offer a framework for researchers to

explore the synergistic potential of Rediocide A with agents like anti-PD-1 antibodies, with the

ultimate goal of developing more effective cancer treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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